Plantainoside C

Beschreibung

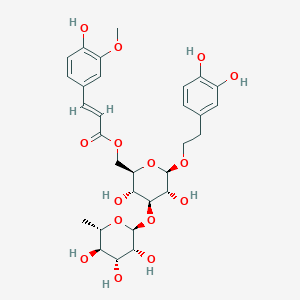

Plantainoside C is a phenylpropanoid glycoside with the molecular formula C₃₁H₄₀O₁₇ and a molecular weight of 684.22 g/mol . It has been identified in plants such as Aristolochia sesamoides and Callicarpa species, often alongside structurally related compounds like isoacteoside and plantainoside B . While its pharmacological roles are less extensively studied compared to analogs like plantainoside D, this compound has demonstrated moderate antioxidant activity, with an IC₅₀ of 113.0 ± 1.45 µg/mL in radical scavenging assays, though this is weaker than other constituents in the same plant extracts (e.g., Aratanemoside A: IC₅₀ = 78.98 µg/mL) . Its isolation and structural elucidation rely on advanced techniques such as NMR and LC-MS/MS .

Eigenschaften

Molekularformel |

C30H38O15 |

|---|---|

Molekulargewicht |

638.6 g/mol |

IUPAC-Name |

[(2R,3R,4S,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,5-dihydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C30H38O15/c1-14-23(35)25(37)26(38)30(43-14)45-28-24(36)21(13-42-22(34)8-5-15-4-7-18(32)20(12-15)40-2)44-29(27(28)39)41-10-9-16-3-6-17(31)19(33)11-16/h3-8,11-12,14,21,23-33,35-39H,9-10,13H2,1-2H3/b8-5+/t14-,21+,23-,24+,25+,26+,27+,28-,29+,30-/m0/s1 |

InChI-Schlüssel |

OFNCUIXPAFLTJZ-PYQKQGIYSA-N |

Isomerische SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O)OCCC3=CC(=C(C=C3)O)O)COC(=O)/C=C/C4=CC(=C(C=C4)O)OC)O)O)O)O |

Kanonische SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2O)OCCC3=CC(=C(C=C3)O)O)COC(=O)C=CC4=CC(=C(C=C4)O)OC)O)O)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of plantainoside C typically involves the extraction and purification from plant sources. One common method involves the use of macroporous resin and high-speed counter-current chromatography (HSCCC). The crude extracts are first enriched using D101 macroporous resin, followed by purification using HSCCC with a two-phase solvent system consisting of ethyl acetate, n-butanol, methanol, and water .

Industrial Production Methods

Industrial production of this compound may involve large-scale extraction from plants such as Chirita longgangensis. The process includes macroporous resin enrichment and HSCCC purification to obtain high-purity this compound. The use of semi-preparative high-performance liquid chromatography (HPLC) can further enhance the purity and yield of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

Plantainoside C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions can yield dehydroxylated compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry: It is used as a model compound for studying the chemical behavior of phenylethanoid glycosides.

Biology: Plantainoside C exhibits antioxidant properties, making it valuable in research related to oxidative stress and cellular protection.

Medicine: The compound has potential therapeutic applications, including anti-inflammatory and cardioprotective effects.

Industry: this compound is used in the development of natural antioxidants for food and cosmetic products.

Wirkmechanismus

Plantainoside C exerts its effects through various molecular targets and pathways. It is known to inhibit the activity of IκB kinase (IKK), which plays a crucial role in the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. By inhibiting IKK, this compound prevents the phosphorylation and degradation of IκB, thereby reducing the activation of NF-κB and subsequent expression of pro-inflammatory genes .

Vergleich Mit ähnlichen Verbindungen

Discussion

This compound is distinguished from analogs by its larger molecular structure and moderate antioxidant capacity. Structural simplification (e.g., fewer sugar units in D) may enhance target selectivity, as seen in D’s superior enzyme inhibition. Further studies on this compound’s pharmacokinetics and mechanisms are needed to elucidate its niche applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.